molecular formula C12H8F2O2 B1580985 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol CAS No. 396-86-1

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Cat. No.: B1580985
CAS No.: 396-86-1
M. Wt: 222.19 g/mol
InChI Key: OXGQXNQNMPUWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, more widely recognized in scientific literature as Bifluranol , is a fluorinated bibenzyl compound of significant interest in pharmacological and biochemical research . Its primary research value lies in its potent anti-androgenic activity , functioning as a selective androgen receptor inhibitor . The compound exerts its effect by binding to androgen receptors, thereby preventing the binding of natural androgens like testosterone and dihydrotestosterone . This mechanism disrupts the androgen receptor signaling pathway, making Bifluranol a critical tool for investigating hormone-dependent processes, with particular relevance to the study of prostate cancer . Researchers utilize Bifluranol as a model compound to explore the structure-activity relationships of anti-androgens and to study their effects on various biochemical pathways . Its unique fluorinated bibenzyl structure distinguishes it from other anti-androgens, such as Enzalutamide and Bicalutamide, providing distinct pharmacokinetic and pharmacodynamic properties for comparative studies . The synthesis of this compound involves advanced methodologies, such as lithiation-borylation-protodeboronation, to install adjacent tertiary benzylic stereocentres, ensuring high purity for research applications . Attention: This product is for research use only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGQXNQNMPUWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334504
Record name 3,3'-difluoro-4,4'-dihydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396-86-1
Record name 3,3'-difluoro-4,4'-dihydroxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection and Functionalization of Fluorophenol Precursors

A common approach begins with 3-fluorophenol as the starting material. Hydroxyl protection is crucial to avoid unwanted side reactions during halogenation and coupling steps. Protective groups such as isopropyl ethers have been optimized for ease of removal and compatibility with fluorine substituents.

Example procedure:

  • 3-fluorophenol is reacted with potassium carbonate and 2-bromopropane in an organic solvent (e.g., acetonitrile, acetone, THF, or DMF) at 20–40 °C to form 1-fluoro-3-isopropoxybenzene, protecting the hydroxyl group as an isopropyl ether.
Step Reagents/Conditions Product Notes
1 3-fluorophenol, K2CO3, 2-bromopropane, solvent, heat (20–40 °C) 1-fluoro-3-isopropoxybenzene Hydroxyl protection via etherification

Selective Bromination

The protected fluorophenol derivative undergoes bromination to introduce a bromine substituent ortho to the fluorine, facilitating further functionalization.

  • Bromination is carried out with bromination reagents (e.g., N-bromosuccinimide or elemental bromine) in solvents like dichloromethane or dichloroethane.
  • The product is 1-bromo-2-fluoro-4-isopropoxybenzene.
Step Reagents/Conditions Product Notes
2 Bromination reagent, solvent 1-bromo-2-fluoro-4-isopropoxybenzene Regioselective bromination

Grignard Reaction and Formylation

The brominated intermediate is converted into a Grignard reagent by reaction with isopropyl magnesium chloride in THF at low temperatures (-10 to 0 °C). This organomagnesium intermediate then reacts with dimethylformamide (DMF) to introduce an aldehyde group.

  • This step yields 2-fluoro-4-isopropoxybenzaldehyde, a key intermediate.
Step Reagents/Conditions Product Notes
3 Isopropyl magnesium chloride/THF, DMF, -10 to 0 °C 2-fluoro-4-isopropoxybenzaldehyde Formylation via Grignard reagent

Deprotection to Yield Hydroxybenzaldehyde

The isopropyl protective group is removed by treatment with boron trichloride (BCl3), yielding 2-fluoro-4-hydroxybenzaldehyde.

  • This deprotection step is mild and preserves the fluorine substituent.
Step Reagents/Conditions Product Notes
4 Boron trichloride, mild conditions 2-fluoro-4-hydroxybenzaldehyde Hydroxyl deprotection

Formation of Biphenol Structure

While the above steps prepare fluorinated hydroxybenzaldehyde intermediates, coupling reactions such as Suzuki or Ullmann-type biaryl couplings are typically employed to link two fluorophenol units to form the biphenyl structure of this compound.

  • The coupling usually involves palladium-catalyzed cross-coupling of aryl halides with boronic acids or arylmagnesium reagents.
  • Conditions are optimized to maintain the integrity of fluorine and hydroxyl groups.

Analysis of Yields and Reaction Conditions

Step Yield (%) Temperature (°C) Reaction Time Notes
Hydroxyl protection 85–95 20–40 5–12 hours Mild conditions, high purity achieved
Bromination 90–98 Room temperature 2–4 hours Regioselective, high yield
Grignard formylation 85–92 -10 to 0, then RT 1–2 hours Requires inert atmosphere
Deprotection 80–90 0–25 1–3 hours Mild acidic conditions, preserves fluorine
Biaryl coupling 70–85 50–100 6–24 hours Pd-catalyzed, careful fluorine retention

Research Findings and Optimization Notes

  • The choice of protective group is critical. Isopropyl ethers provide a balance of stability during bromination and ease of removal under mild conditions, as opposed to more expensive or sensitive groups like tert-butyldimethylsilyl (TBDMS).
  • Avoidance of ultralow temperature reactions enhances scalability and reduces equipment costs.
  • The Grignard reaction with isopropyl magnesium chloride is preferred over more reactive but less selective organolithium reagents.
  • Side reactions such as formation of explosive diazo intermediates are minimized by careful control of reaction conditions and choice of intermediates.
  • Use of palladium-catalyzed cross-coupling allows for selective biaryl bond formation without defluorination or hydroxyl group loss.

Summary Table of Preparation Method

Stage Starting Material Key Reagents/Conditions Product/Intermediate Yield (%) Notes
1. Hydroxyl Protection 3-fluorophenol K2CO3, 2-bromopropane, acetonitrile, 20–40 °C 1-fluoro-3-isopropoxybenzene 85–95 Protects phenol group
2. Bromination 1-fluoro-3-isopropoxybenzene Bromination reagent, DCM or DCE, RT 1-bromo-2-fluoro-4-isopropoxybenzene 90–98 Selective ortho bromination
3. Grignard Formylation Brominated intermediate iPrMgCl/THF, DMF, -10 to 0 °C 2-fluoro-4-isopropoxybenzaldehyde 85–92 Introduces aldehyde group
4. Deprotection Protected aldehyde BCl3, mild conditions 2-fluoro-4-hydroxybenzaldehyde 80–90 Removes isopropyl protecting group
5. Biaryl Coupling Fluorohydroxybenzaldehyde units Pd catalyst, base, solvent, 50–100 °C This compound 70–85 Forms biphenol structure

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroxy derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroxy compounds.

Scientific Research Applications

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of a hydroxyl group.

    (2-Fluoro-4-hydroxyphenyl)boronic acid: Contains a boronic acid group instead of a second fluorine atom.

Uniqueness

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is unique due to the presence of two fluorine atoms and a hydroxyl group on a biphenyl structure. This combination of functional groups imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, and what reaction conditions optimize yield?

The synthesis typically involves multi-step cross-coupling reactions. A common approach is Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) to link fluorinated aryl boronic acids with halogenated phenolic precursors. Key steps include:

  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during coupling .
  • Coupling conditions : Employ a 1:1.2 molar ratio of boronic acid to aryl halide, with K₂CO₃ as a base in a DMF/H₂O solvent system at 80–90°C for 12–24 hours .
  • Deprotection : Remove protecting groups with tetrabutylammonium fluoride (TBAF) in THF . Yields >70% are achievable with rigorous exclusion of oxygen and moisture .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • HPLC-MS : C18 reverse-phase column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%) and confirm molecular weight (MW: 222.19 g/mol) .
  • NMR spectroscopy : ¹⁹F NMR to verify fluorine substitution patterns (δ -110 to -125 ppm for aromatic F), and ¹H NMR to confirm hydroxyl proton integration .
  • X-ray crystallography : For definitive stereochemical confirmation, though crystallization may require slow evaporation in ethyl acetate/hexane .

Q. What solvent systems are optimal for solubility and stability studies?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability testing in DMSO at 4°C shows no degradation over 30 days. Avoid basic aqueous solutions (pH >9) to prevent deprotonation and oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-couplings?

The electron-withdrawing fluorine substituents activate the aryl halide toward oxidative addition to Pd(0). DFT studies suggest the para-fluorine lowers the LUMO energy of the aryl ring, accelerating transmetallation with boronic acids . Competing pathways (e.g., homocoupling) are minimized by using degassed solvents and Pd catalysts with bulky ligands (e.g., SPhos) .

Q. How does the fluorination pattern influence bioactivity in drug discovery contexts?

Structural analogs like Prinaberel (a benzoxazol-5-ol derivative) demonstrate that meta- and para-fluorine substitutions enhance binding to estrogen-related receptors (ERRγ) by forming halogen bonds with His524 residues. The dihydroxyphenyl moiety contributes to π-π stacking in hydrophobic pockets . Computational docking (AutoDock Vina) and MD simulations are recommended to map interactions .

Q. What advanced techniques resolve discrepancies in reported spectroscopic data for fluorinated phenols?

Conflicting ¹H NMR signals (e.g., hydroxyl proton shifts) arise from dynamic hydrogen bonding. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to slow exchange rates and resolve split peaks. For ¹⁹F NMR, external referencing with CFCl₃ ensures consistency across studies .

Q. How can regioselective functionalization be achieved at the 4-hydroxyphenyl group?

Employ directed ortho-metalation (DoM) using TMPZnCl·LiCl to deprotonate the hydroxyl group and direct electrophiles (e.g., iodomethane) to the ortho position. Alternatively, TEMPO-mediated C–H oxidation introduces ketones for further derivatization .

Methodological Notes

  • Contradictions : and report differing optimal temperatures for Suzuki coupling (80°C vs. 90°C). This may reflect solvent-dependent kinetics; verify via kinetic profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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